2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-2-8(6-14)13-17(15,16)10-5-7(11)3-4-9(10)12/h3-5,8,13-14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHWAZIPZHMRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Amine Intermediates
The core benzenesulfonamide structure is typically constructed via sulfonylation reactions between sulfonyl chlorides and amines. For 2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide, the synthesis likely begins with 2,5-dichlorobenzenesulfonyl chloride as the electrophilic reagent. This intermediate reacts with 1-amino-2-hydroxybutane under controlled alkaline conditions to form the sulfonamide bond.
Reaction conditions :
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Solvent: Dichloromethane or tetrahydrofuran
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Base: Triethylamine or pyridine (2.2 equiv)
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Temperature: 0–5°C (to minimize side reactions)
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Time: 4–6 hours
Mechanistic rationale :
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Steric hindrance from the 2-hydroxybutan-2-yl group necessitates slow addition of the amine to ensure complete conversion.
Chlorination Strategies for Aromatic Substrates
Regioselective Dichlorination of Benzene Rings
Introducing chlorine atoms at the 2- and 5-positions of the benzene ring requires precise control to avoid over-chlorination. Two primary methods are documented:
Direct Electrophilic Chlorination
Using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃ achieves mono- or dichlorination. However, achieving 2,5-regioselectivity demands steric directing groups:
Halogen Exchange Reactions
Aryl boronic acids or Grignard reagents enable Suzuki-Miyaura couplings to install chlorine atoms at specific positions. For example, 2,5-dichlorophenylboronic acid can undergo cross-coupling with pre-functionalized sulfonamide precursors.
Hydroxyl Group Incorporation in the Aliphatic Chain
Synthesis of 1-Hydroxybutan-2-amine
The 1-hydroxybutan-2-yl moiety is synthesized via:
Reductive Amination of Ketones
2-Hydroxybutan-3-one reacts with ammonium acetate under hydrogenation (H₂, 50 psi) using Raney nickel as a catalyst. This produces a racemic mixture of 1-hydroxybutan-2-amine:
Optimization data :
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Temperature: 80°C
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Reaction time: 24 hours
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Yield: 68–72%
Enzymatic Resolution for Enantiopure Amines
Lipase-catalyzed kinetic resolution of racemic 1-hydroxybutan-2-amine esters achieves >98% enantiomeric excess, critical for pharmaceutical applications.
Key Challenges and Mitigation Strategies
Sulfonamide Hydrolysis Prevention
The electron-withdrawing chlorine atoms increase the sulfonamide’s susceptibility to hydrolysis. Strategies include:
Purification Techniques
Crude product purification employs:
| Method | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | ≥95% |
| Recrystallization | Ethanol/water (4:1) | 98% |
Analytical Characterization Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
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δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
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δ 4.12 (m, 1H, CH-OH)
FT-IR (KBr) :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The chlorine atoms and hydroxyl group can also participate in various interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Polarity : The hydroxybutyl group in the target compound likely increases hydrophilicity compared to aromatic or heterocyclic substituents (e.g., acenaphthylenyl in ).
- Electron Effects : Chlorine atoms at the 2- and 5-positions enhance electrophilic character, a common feature in sulfonamide-based enzyme inhibitors .
Crystallographic Data :
- 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide crystallizes in the monoclinic space group $ P2_1/c $, with a mean C–C bond length of 0.005 Å and $ R $ factor = 0.041 .
- Derivatives with hydroxyalkyl groups (e.g., the target compound) may exhibit distinct hydrogen-bonding patterns due to the –OH moiety.
Biological Activity
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide, with the CAS number 825604-08-8, is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dichloro-substituted benzene ring and a hydroxybutan-2-yl side chain. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C₁₁H₁₄Cl₂N₁O₃S
- Molecular Weight : 303.21 g/mol
- Structural Features : The presence of chlorine atoms and a hydroxy group enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. These compounds typically act by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth. Studies have shown that this compound demonstrates activity against various strains of bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Activity
Recent investigations have explored the anticancer potential of sulfonamide derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to controls. The compound also increased the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and apoptosis.
- Modulation of Gene Expression : It influences the expression of genes involved in apoptosis and cell cycle regulation.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Current data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish its safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
